5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 496918-94-6
Cat. No.: VC3004308
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 496918-94-6 |
---|---|
Molecular Formula | C13H10N2O |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 3-naphthalen-1-yl-1,4-dihydropyrazol-5-one |
Standard InChI | InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16) |
Standard InChI Key | JLGACJLKEKRJJK-UHFFFAOYSA-N |
SMILES | C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES | C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one consists of a five-membered pyrazolone ring with a 1-naphthyl group attached at position 5. The pyrazolone core contains a carbonyl group at position 3 and two nitrogen atoms at positions 1 and 2. The structure is analogous to 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one (also known as 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one), with the key difference being the point of attachment of the naphthalene ring .
Physicochemical Properties
Based on data for the structurally similar 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one, the following properties can be estimated for our target compound:
Property | Value |
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Molecular Formula | C₁₃H₁₀N₂O |
Molecular Weight | 210.231 g/mol |
Density (estimated) | ~1.3 g/cm³ |
LogP (estimated) | ~1.9 |
Physical Appearance | Likely a crystalline solid |
The compound likely exhibits limited water solubility but would dissolve more readily in organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) .
Synthesis Methods
Knoevenagel-Michael Reaction
Pyrazolone derivatives are commonly synthesized through various methods, including the Knoevenagel-Michael reaction. For 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one, a potential synthetic route could involve the reaction of 1-naphthaldehyde with a suitable pyrazolone precursor .
The synthesis might follow a similar approach to that reported by Sujatha et al. for other pyrazolone derivatives, where 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one reacts with various aromatic aldehydes in the presence of ceric ammonium nitrate (CAN) as a catalyst in aqueous medium .
Ultrasonic Irradiation Method
Another potential synthetic route is through ultrasonic irradiation, as reported by Zang et al. for similar compounds. This method involves the condensation reaction of arylaldehydes (in this case, 1-naphthaldehyde) with pyrazolone derivatives in the presence of ionic liquid catalysts such as [HMIM]HSO₄ at room temperature .
Direct Cyclization Approach
A direct cyclization approach might also be viable, involving the reaction of hydrazine with suitable β-keto esters or β-diketones containing the 1-naphthyl moiety. This approach is commonly used for the synthesis of various pyrazolone derivatives and could be adapted for our target compound .
Spectroscopic Characterization
NMR Spectroscopy
Based on data from similar compounds, the ¹H NMR spectrum of 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one would likely show characteristic signals for:
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Aromatic protons of the naphthyl group (7-8.5 ppm)
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Pyrazolone ring protons (4-5 ppm)
The exact chemical shifts would depend on the solvent used for the analysis, with DMSO-d₆ being a common choice for similar compounds .
IR Spectroscopy
The IR spectrum would likely show characteristic absorption bands for:
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C=O stretching (approximately 1650-1700 cm⁻¹)
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N-H stretching (approximately 3200-3400 cm⁻¹)
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Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)
Comparative Analysis
Comparison with 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
The most closely related compound in the search results is 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one, which differs only in the position of attachment of the naphthyl group .
Property | 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one | 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one |
---|---|---|
Molecular Formula | C₁₃H₁₀N₂O | C₁₃H₁₀N₂O |
Molecular Weight | 210.231 g/mol | 210.231 g/mol |
Structure | Naphthyl attached at position 1 | Naphthyl attached at position 2 |
Steric Properties | Likely more sterically hindered due to 1-position attachment | Possibly less sterically hindered |
The difference in attachment position may affect:
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Molecular conformation and crystal packing
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Binding affinity to biological targets
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Physicochemical properties such as solubility and melting point
Comparison with Other Pyrazolone Derivatives
The pyrazolone core structure is found in many compounds with various substituents that influence their properties and activities. For instance, the addition of methyl groups at position 5, as in 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, or the incorporation of other functional groups can significantly alter the compound's biological activity profile .
Compounds containing the 2,4-dihydro-3H-pyrazol-3-one core have been extensively studied for their diverse biological activities, suggesting that our target compound likely shares some of these properties while potentially exhibiting unique characteristics due to the specific 1-naphthyl substituent .
Crystallographic Considerations
The molecular packing would be influenced by:
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Hydrogen bonding interactions involving the NH and C=O groups
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π-π stacking interactions between the aromatic rings
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The specific conformation adopted by the 1-naphthyl group relative to the pyrazolone ring
Future Research Directions
Synthesis Optimization
Development of efficient and environmentally friendly methods for the synthesis of 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one represents an important research direction. Green chemistry approaches, such as the use of water as a solvent or employing reusable catalysts, could be explored .
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies comparing 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one with its 2-naphthyl isomer and other derivatives would provide valuable insights into how the position of the naphthyl substituent affects biological activity.
Pharmaceutical Formulation
Investigation of suitable pharmaceutical formulations to enhance the bioavailability and targeted delivery of 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one could be pursued if preliminary biological studies indicate promising therapeutic potential.
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